

# A Comparative Analysis of Caroverine and Ginkgo Biloba for Tinnitus Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Caroverine and Ginkgo biloba, two therapeutic agents investigated for the management of tinnitus. This document synthesizes experimental data on their mechanisms of action, clinical efficacy, and methodologies from relevant studies to inform research and development in otology and neuropharmacology.

## Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments. Both Caroverine, a synthetic quinoxaline derivative, and Ginkgo biloba, a herbal extract, have been explored for their potential to alleviate tinnitus symptoms, albeit through different pharmacological pathways. This guide offers a side-by-side comparison of their performance based on available scientific evidence.

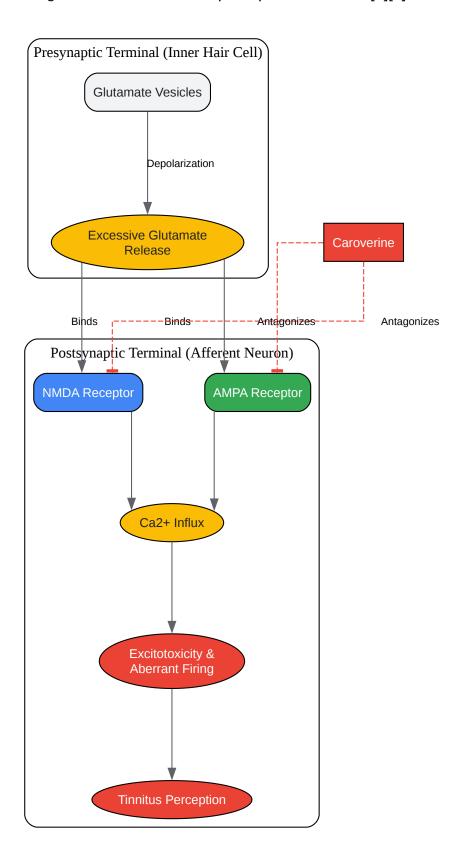
## **Mechanism of Action**

## Caroverine: A Glutamate Receptor Antagonist

Caroverine's primary mechanism of action in the context of tinnitus is the antagonism of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] The prevailing hypothesis for some forms of tinnitus, particularly cochlear synaptic tinnitus, involves excitotoxicity due to excessive glutamate release at the synapse between inner hair cells and afferent auditory neurons.[3][4]



[5] By blocking these receptors, Caroverine is thought to reduce this excitotoxic damage and aberrant neuronal firing that contributes to the perception of tinnitus.[1][6]







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Caroverine's mechanism of action as a glutamate receptor antagonist.

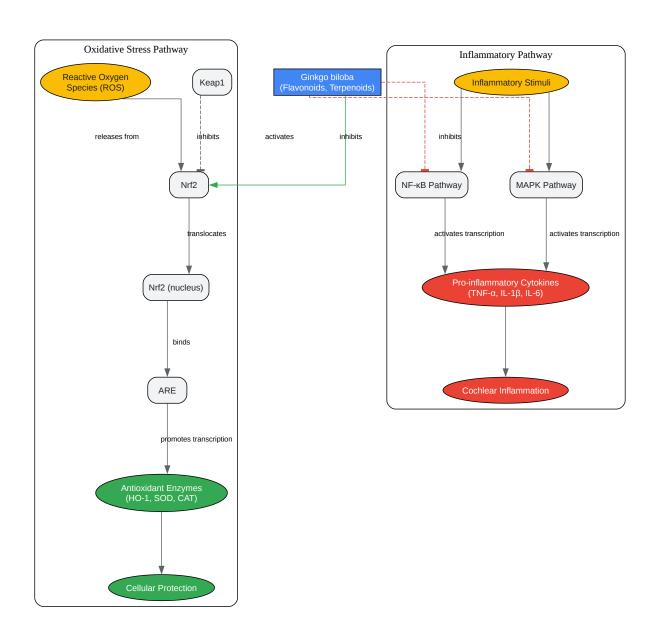
# Ginkgo biloba: A Multifaceted Antioxidant and Antiinflammatory Agent

The therapeutic effects of Ginkgo biloba extract (primarily the standardized extract EGb 761) are attributed to its antioxidant and anti-inflammatory properties. The active constituents, flavonoids and terpenoids, are believed to contribute to these effects.[7]

Antioxidant Pathway: Ginkgo biloba extract has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway. [8][9][10][11] Under conditions of oxidative stress, which is implicated in cochlear damage, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). This cascade helps to mitigate cellular damage from reactive oxygen species (ROS). [10][11]

Anti-inflammatory Pathway: Ginkgo biloba has also been demonstrated to suppress key inflammatory signaling pathways, including the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][5] [12][13][14] By inhibiting these pathways, Ginkgo biloba can reduce the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, which are involved in inflammatory processes within the inner ear.[1][5][13]





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Ginkgo biloba's antioxidant and anti-inflammatory mechanisms.





## **Comparative Clinical Efficacy**

Several clinical studies have directly compared the efficacy of Caroverine and Ginkgo biloba in treating tinnitus. The results, however, present a nuanced picture, with variations in outcomes depending on the duration of treatment and the specific parameters assessed.

Table 1: Summary of Comparative Clinical Trial Data for Tinnitus Improvement



| Study  | Drug/Dosage  | Treatment<br>Duration | Key Efficacy<br>Outcomes   | Reported Side<br>Effects       |
|--|--|-----------------------|--|--------------------------------|
| Jain S et al.<br>(2020)[3][4][5]                     | Group A: Oral Caroverine (dose not specified) Group B: Oral Ginkgo biloba (dose not specified) | 12 weeks              | Ginkgo biloba was more effective in improving mean tinnitus grading and matching at 12 weeks (p<0.05). Caroverine showed initial promise but its effect was not sustained. | Not noted in either group.     |
| Basista H et al.<br>(2024)[15][16]<br>[17]           | Caroverine<br>GroupGinkgo<br>biloba<br>GroupMultivitami<br>n Group                             | 6 months              | At 6 months, the Ginkgo biloba group showed a significant decrease in moderate tinnitus severity (50.0%, p < 0.0001) and complete resolution of severe tinnitus (-100.0%). | Not specified in the abstract. |
| Raja et al. (as cited in Basista H et al., 2024)[16] | CaroverineGinkg<br>o biloba  | Not specified         | Significant reduction in tinnitus was observed for both (63.3% for Caroverine and 60% for Ginkgo biloba), with improvements in   | Not specified.                 |

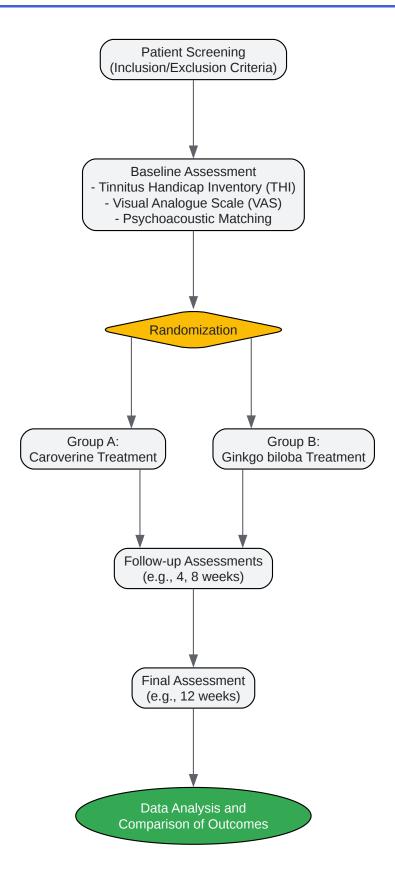


|   |  |          | hearing<br>thresholds and<br>quality of life.   |                |
|---|--|----------|---|----------------|
| Unnamed<br>Clinical Study<br>(2025)[18][19] | Group 1: Inj. Caroverine (n=22) Group 3:Ginkgo biloba extract (n=22) | 6 months | Caroverine showed immediate improvement in 54.4% of patients. Ginkgo biloba showed improvement in 31.8% at one month, with sustained relief on long-term follow-up. | Not specified. |

# Experimental Protocols Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing Caroverine and Ginkgo biloba for tinnitus.





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A typical workflow for a comparative clinical trial.



## **Key Experimental Methodologies**

#### 4.2.1 Patient Selection and Randomization

- Inclusion Criteria: Typically include adults with a diagnosis of subjective, non-pulsatile tinnitus (e.g., cochlear synaptic or idiopathic) for a specified duration (e.g., chronic).[3][15][16]
- Exclusion Criteria: Often include patients with objective tinnitus, Meniere's disease, otosclerosis, acute acoustic trauma, psychiatric disorders, and other underlying conditions that could cause tinnitus.[3]
- Randomization: Patients are randomly assigned to different treatment groups (e.g., Caroverine, Ginkgo biloba, placebo) to minimize bias.[3][18][20]

#### 4.2.2 Assessment of Tinnitus Severity

- Tinnitus Handicap Inventory (THI): A 25-item self-report questionnaire used to quantify the impact of tinnitus on daily life. It assesses functional, emotional, and catastrophic responses to tinnitus. Scores range from 0 to 100, with higher scores indicating greater handicap.[8][21] [22][23]
- Visual Analogue Scale (VAS): A subjective measurement tool where patients rate the loudness and annoyance of their tinnitus on a continuous line, typically from 0 to 10 or 0 to 100.[12][14][17]

#### 4.2.3 Psychoacoustic Tinnitus Matching

This objective assessment aims to match the perceived pitch and loudness of the patient's tinnitus to an externally generated sound.[3][13][21][22][23][24]

- Pitch Matching:
  - Pure tones of varying frequencies are presented to the patient, typically in the ear contralateral to the tinnitus.
  - A forced-choice paradigm is often used, where the patient indicates which of two presented tones is closer in pitch to their tinnitus.



- The frequency is adjusted in steps (e.g., half-octave or smaller) to bracket and pinpoint the perceived tinnitus pitch.[13][21][24]
- Loudness Matching:
  - The sound at the matched pitch is presented at a low level and gradually increased.
  - The patient indicates when the loudness of the external sound matches the perceived loudness of their tinnitus.
  - The result is often expressed in dB sensation level (SL) above the patient's hearing threshold for that frequency.[13][21]

## **Discussion and Future Directions**

The available evidence suggests that both Caroverine and Ginkgo biloba may offer some benefit in the management of tinnitus, although their efficacy profiles appear to differ. Ginkgo biloba seems to provide more sustained improvement in some studies, which may be related to its broader antioxidant and anti-inflammatory effects that could address underlying cochlear pathology.[3][16] Caroverine's more immediate but potentially less durable effect in some trials might be linked to its direct symptomatic modulation of neuronal activity.[18]

For drug development professionals, these findings highlight the potential of targeting both excitotoxicity and oxidative/inflammatory pathways in the inner ear. Future research should focus on:

- Large-scale, long-term, double-blind, placebo-controlled trials to definitively establish the efficacy of both agents.
- Head-to-head comparisons with standardized formulations and dosing regimens.
- Identification of patient subgroups that may respond preferentially to either treatment based on the underlying pathophysiology of their tinnitus.
- Exploration of combination therapies that could leverage the different mechanisms of action of these and other compounds.



## Conclusion

Caroverine and Ginkgo biloba represent two distinct pharmacological approaches to tinnitus management. Caroverine's targeted glutamate receptor antagonism offers a rational approach for addressing excitotoxicity, while Ginkgo biloba's multifaceted antioxidant and anti-inflammatory properties may provide a broader, more restorative effect. While some studies suggest a long-term advantage for Ginkgo biloba, the evidence is not yet conclusive. Further rigorous research is necessary to fully elucidate their respective roles and potential synergies in the therapeutic landscape of tinnitus.

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- To cite this document: BenchChem. [A Comparative Analysis of Caroverine and Ginkgo Biloba for Tinnitus Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2883552#comparative-analysis-of-caroverine-and-ginkgo-biloba]

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